molecular formula C13H19BF2O2 B164691 (2,3-Difluoro-4-heptylphenyl)boronic acid CAS No. 126334-37-0

(2,3-Difluoro-4-heptylphenyl)boronic acid

Cat. No. B164691
M. Wt: 256.1 g/mol
InChI Key: WVEIGGAYFCCBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluoro-4-heptylphenyl)boronic acid, also known as DFHBA, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that has shown potential in a variety of applications, including drug discovery, chemical biology, and organic synthesis. In

Mechanism Of Action

(2,3-Difluoro-4-heptylphenyl)boronic acid exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. The boronic acid group of (2,3-Difluoro-4-heptylphenyl)boronic acid forms a reversible covalent bond with the active site of the enzyme, leading to inhibition of its activity. (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to be selective for certain enzymes, making it a useful tool for studying enzyme function and inhibition.

Biochemical And Physiological Effects

(2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including the serine protease trypsin and the cysteine protease cathepsin B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to inhibit the activity of several kinases, including the tyrosine kinase c-Src and the serine/threonine kinase Akt. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatase 1B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

(2,3-Difluoro-4-heptylphenyl)boronic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including drug discovery, chemical biology, and organic synthesis. (2,3-Difluoro-4-heptylphenyl)boronic acid is also relatively easy to synthesize and has good stability. However, (2,3-Difluoro-4-heptylphenyl)boronic acid also has some limitations. It can be toxic to cells at high concentrations, and its selectivity for certain enzymes may limit its use in certain applications.

Future Directions

There are several future directions for research involving (2,3-Difluoro-4-heptylphenyl)boronic acid. One area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid derivatives with improved selectivity and potency for certain enzymes. Another area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid-based fluorescent probes for imaging studies. (2,3-Difluoro-4-heptylphenyl)boronic acid may also have potential as a therapeutic agent for the treatment of certain diseases, including cancer and inflammation.

Scientific Research Applications

(2,3-Difluoro-4-heptylphenyl)boronic acid has been extensively used in scientific research as a tool for drug discovery and chemical biology. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been used as a fluorescent probe for imaging studies, as it can selectively bind to certain proteins and enzymes. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

126334-37-0

Product Name

(2,3-Difluoro-4-heptylphenyl)boronic acid

Molecular Formula

C13H19BF2O2

Molecular Weight

256.1 g/mol

IUPAC Name

(2,3-difluoro-4-heptylphenyl)boronic acid

InChI

InChI=1S/C13H19BF2O2/c1-2-3-4-5-6-7-10-8-9-11(14(17)18)13(16)12(10)15/h8-9,17-18H,2-7H2,1H3

InChI Key

WVEIGGAYFCCBSA-UHFFFAOYSA-N

SMILES

B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O

Canonical SMILES

B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O

synonyms

2,3-Difluoro-4-heptylbenzeneboronic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantities: compound from Example 24 (31.4 g, 0.15 mol), n-butyllithium (15 cm3, 10.0M in hexanes, 0.15 mol) and triisopropyl borate (56.4 g, 0.3 mol). The experimental procedure was as described in Example 28.
Name
compound
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
56.4 g
Type
reactant
Reaction Step Three

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